molecular formula C26H28Br2O3 B389371 (2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one

(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one

Cat. No.: B389371
M. Wt: 548.3g/mol
InChI Key: ZJFUERLOQULAKO-XOBNHNQQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one is an organic compound with the molecular formula C22H20Br2O3 and a molecular weight of 492.211 g/mol This compound is known for its unique structure, which includes two bromine atoms and methoxybenzylidene groups attached to a cyclohexanone core

Preparation Methods

The synthesis of (2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-tert-butylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C26H28Br2O3

Molecular Weight

548.3g/mol

IUPAC Name

(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one

InChI

InChI=1S/C26H28Br2O3/c1-26(2,3)20-12-18(10-16-14-21(27)6-8-23(16)30-4)25(29)19(13-20)11-17-15-22(28)7-9-24(17)31-5/h6-11,14-15,20H,12-13H2,1-5H3/b18-10+,19-11+

InChI Key

ZJFUERLOQULAKO-XOBNHNQQSA-N

SMILES

CC(C)(C)C1CC(=CC2=C(C=CC(=C2)Br)OC)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C1

Isomeric SMILES

CC(C1C/C(=C\C2=C(C=CC(=C2)Br)OC)/C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/C1)(C)C

Canonical SMILES

CC(C)(C)C1CC(=CC2=C(C=CC(=C2)Br)OC)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.